Poor Chemoselectivity in Catalytic Hydrogenation
Under optimized chemoselective hydrogenation conditions using 3% Pt(S)/C (0.09–0.1 mol % Pt) at 37 °C, 3–4 bar H₂ in THF, 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine were reduced in high yield with minimal hydrodehalogenation. In contrast, 2-iodo-5-nitropyridine exhibited poor selectivity with significant hydrodeiodination side products [1]. The reaction profile of 2-iodo-5-nitropyridine displayed the slowest product formation rate and accumulation of hydroxylamine intermediate [2]. Entry 3 of Table 2 in the study is explicitly excluded from the high-yield results due to unacceptable levels of dehalogenation [1].
| Evidence Dimension | Chemoselectivity of nitro group reduction in presence of aryl halide |
|---|---|
| Target Compound Data | 2-Iodo-5-nitropyridine: poor selectivity; extensive hydrodeiodination; product not isolated in acceptable purity |
| Comparator Or Baseline | 2-Chloro-5-nitropyridine: 95% isolated yield, 96.6% LC purity, 2.8% hydrodechlorination; 2-Bromo-5-nitropyridine: 90.1% yield, 99.1% LC purity |
| Quantified Difference | Relative rate of reduction: 2-Cl > 2-Br ≫ 2-I; 2-iodo substrate failed to yield acceptable product under identical conditions |
| Conditions | 3% Pt(S)/C, 0.1 mol % Pt, THF, 37 °C, 3.5 bar H₂, 18 h |
Why This Matters
For synthetic routes requiring selective nitro group reduction while preserving the aryl halide for subsequent functionalization, 2-iodo-5-nitropyridine is an unsuitable substrate; the 2-chloro or 2-bromo analogs must be selected instead.
- [1] Kasparian, A. J.; Savarin, C.; Allgeier, A. M.; Walker, S. D. Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. J. Org. Chem. 2011, 76 (23), 9841–9844. View Source
- [2] Kasparian, A. J.; Savarin, C.; Allgeier, A. M.; Walker, S. D. Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. J. Org. Chem. 2011, 76 (23), 9841–9844. Figure 1: Reaction profiles for reduction of 2-halo-5-nitropyridines. View Source
